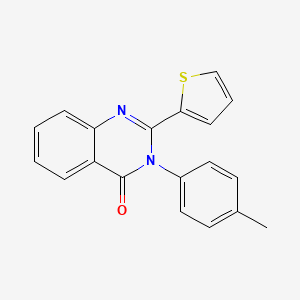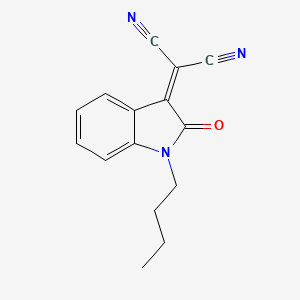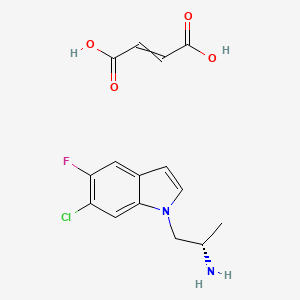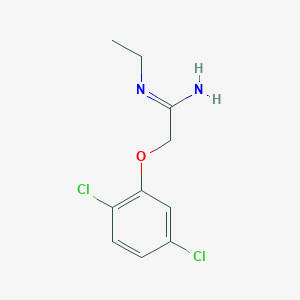![molecular formula C20H14BrNO3 B15150722 1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound that features a unique structure combining a benzodioxole ring and a benzoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reaction: A palladium-catalyzed cross-coupling reaction to attach the benzoquinoline moiety to the brominated benzodioxole.
Cyclization: Formation of the final quinoline structure through cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions include substituted quinolines and benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cell cycle regulation and its ability to induce cell cycle arrest.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of quinoline derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparación Con Compuestos Similares
Similar compounds to 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE include:
1-(5-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A closely related compound with a bromine atom at a different position on the benzodioxole ring.
1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A chlorinated analog that may exhibit different biological activities due to the presence of chlorine instead of bromine.
The uniqueness of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE lies in its specific substitution pattern and its potential for targeted anticancer activity .
Propiedades
Fórmula molecular |
C20H14BrNO3 |
|---|---|
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
1-(6-bromo-1,3-benzodioxol-5-yl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C20H14BrNO3/c21-15-9-18-17(24-10-25-18)7-13(15)14-8-19(23)22-16-6-5-11-3-1-2-4-12(11)20(14)16/h1-7,9,14H,8,10H2,(H,22,23) |
Clave InChI |
XKMANPNDWVVZJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC5=C(C=C4Br)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)

![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
![4-[({4-[(3-Chlorophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl 4-nitrobenzoate](/img/structure/B15150738.png)
